molecular formula C10H19N3 B11738313 [(1-Methyl-1H-pyrazol-5-yl)methyl](pentyl)amine

[(1-Methyl-1H-pyrazol-5-yl)methyl](pentyl)amine

Cat. No.: B11738313
M. Wt: 181.28 g/mol
InChI Key: WVYJOZAPXFDNIF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method includes the reaction of 1-methyl-1H-pyrazole with pentylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A simpler derivative with similar reactivity but lacking the pentyl group.

    3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Contains an acrylic acid group, offering different reactivity and applications.

    5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid: Another derivative with distinct functional groups and properties

Uniqueness

(1-Methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific structure, which combines the pyrazole ring with a pentylamine side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-4-5-7-11-9-10-6-8-12-13(10)2/h6,8,11H,3-5,7,9H2,1-2H3

InChI Key

WVYJOZAPXFDNIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1C

Origin of Product

United States

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